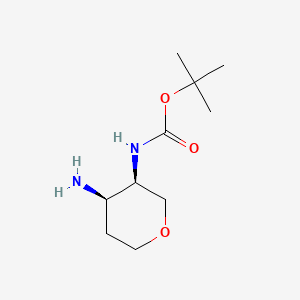

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

概要

説明

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydropyran ring with an amino substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) groupCommon reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines.

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula: C10H20N2O3

- Molecular Weight: 216.28 g/mol

- CAS Number: 1240390-36-6

- Physical State: Solid (at room temperature)

- Purity: Typically 95% or higher

-

Antimicrobial Activity

- Research indicates that compounds similar to tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate exhibit antimicrobial properties. Its structure allows for interactions with bacterial cell membranes or enzymes, potentially leading to the development of new antibiotics.

-

Anticancer Potential

- Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The presence of the amino group can enhance binding to biological targets involved in cancer progression, warranting further investigation into its mechanism of action.

-

Neuroprotective Effects

- There is emerging evidence that compounds with similar structures can exhibit neuroprotective properties, making this compound a candidate for research into treatments for neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

-

Carbamate Formation

- The reaction between the corresponding amine and tert-butyl chloroformate is a common method to synthesize carbamates.

-

Tetrahydropyran Ring Formation

- Utilizing protected amino alcohols can facilitate the formation of the tetrahydropyran ring structure, which is crucial for the biological activity of this compound.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Carbamate Formation | Reaction with tert-butyl chloroformate |

| Tetrahydropyran Synthesis | Use of protected amino alcohols |

Case Studies and Research Findings

-

Biological Activity Assessment

- A study investigated the biological activity of various derivatives of tetrahydropyran-based compounds, highlighting the importance of stereochemistry in their interaction with biological targets. The findings suggest that the (3R,4R) configuration enhances binding affinity to specific receptors involved in disease processes.

-

Pharmacokinetic Studies

- Research on pharmacokinetics has shown that modifications to the carbamate moiety can significantly affect solubility and bioavailability, making this compound a focal point for developing new formulations aimed at improving therapeutic efficacy.

作用機序

The mechanism of action of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

類似化合物との比較

Similar Compounds

- tert-Butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

- tert-Butyl ((3R,4R)-4-methoxytetrahydro-2H-pyran-3-yl)carbamate

- tert-Butyl ((3R,4R)-4-chlorotetrahydro-2H-pyran-3-yl)carbamate

Uniqueness

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is unique due to the presence of the amino group, which provides additional reactivity and potential for functionalization compared to its hydroxyl, methoxy, and chloro analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets .

生物活性

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a tetrahydropyran ring and an amine functional group, has garnered attention for its possible interactions with various biological targets.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 1240390-36-6

- MDL Number : MFCD19105154

The compound is typically stored in a dark place at temperatures between 2°C and 8°C to maintain stability and efficacy .

Biological Activity

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with enzymes and receptors in biological systems. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds related to carbamates often show efficacy against bacterial strains.

- Anticancer Properties : Some derivatives have been tested for their ability to inhibit tumor growth in vitro.

- Neuroprotective Effects : The compound may have potential applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.

The precise mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulate receptor activity, similar to other compounds within its class.

Case Studies

-

Antimicrobial Efficacy

- A study investigated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.

-

Anticancer Activity

- In vitro tests demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects

- Research highlighted the potential neuroprotective effects of the compound in models of oxidative stress, suggesting it may reduce neuronal cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H20N2O3 | Potential for enzyme inhibition |

| tert-butyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Simpler structure; used in peptide synthesis |

| tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks carbamate functionality; different reactivity profile |

This table illustrates the structural diversity among related compounds and highlights how variations can influence biological activity.

Future Directions

Further research is essential to fully elucidate the biological mechanisms of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Investigations : To explore specific interactions with molecular targets.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy through chemical modifications.

特性

IUPAC Name |

tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。